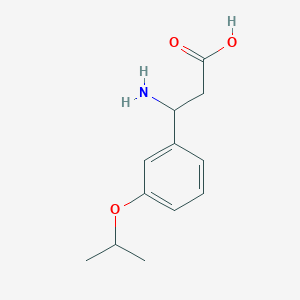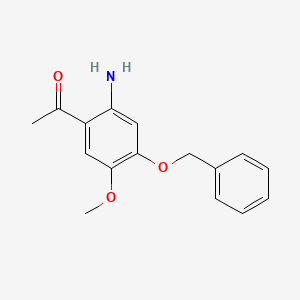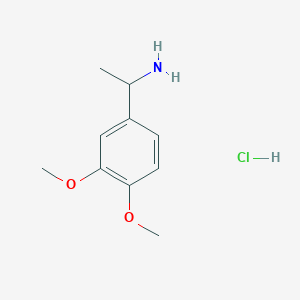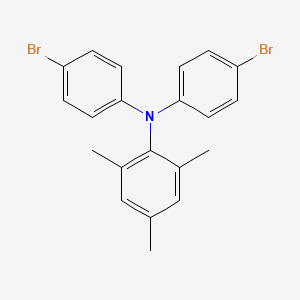
3-Amino-3-(3-isopropoxyphenyl)propanoic acid
Übersicht
Beschreibung
3-Amino-3-(3-isopropoxyphenyl)propanoic acid is a synthetic compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol. This compound is known for its unique chemical structure, which includes an amino group, an isopropoxy group, and a phenyl ring. It is used in various scientific experiments due to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3-isopropoxyphenyl)propanoic acid typically involves the reaction of 3-isopropoxybenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4). The final step involves the addition of a carboxyl group through a reaction with carbon dioxide (CO2) under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-3-(3-isopropoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The isopropoxy group can be substituted with other alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used under anhydrous conditions.
Substitution: Alkyl halides (e.g., methyl iodide) can be used in the presence of a base like sodium hydride (NaH) to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-nitro-3-(3-isopropoxyphenyl)propanoic acid.
Reduction: Formation of 3-amino-3-(3-isopropoxyphenyl)propanol.
Substitution: Formation of 3-amino-3-(3-methoxyphenyl)propanoic acid.
Wissenschaftliche Forschungsanwendungen
3-Amino-3-(3-isopropoxyphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as Parkinson’s disease.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Amino-3-(3-isopropoxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The isopropoxy group may enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Amino-3-(4-isopropylphenyl)propanoic acid
- 3-(3-Amino-4-propoxyphenyl)propanoic acid
- 3-Amino-3-(3-methoxyphenyl)propanoic acid
Uniqueness
3-Amino-3-(3-isopropoxyphenyl)propanoic acid is unique due to the presence of the isopropoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in research and industry.
Eigenschaften
IUPAC Name |
3-amino-3-(3-propan-2-yloxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-8(2)16-10-5-3-4-9(6-10)11(13)7-12(14)15/h3-6,8,11H,7,13H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYQZDUNSWFSNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30629526 | |
| Record name | 3-Amino-3-{3-[(propan-2-yl)oxy]phenyl}propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
745775-31-9 | |
| Record name | 3-Amino-3-{3-[(propan-2-yl)oxy]phenyl}propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid](/img/structure/B1289839.png)








